Benzenesulfonic acid, dodecyl-, calcium salt

Descripción general

Descripción

“Benzenesulfonic acid, dodecyl-, calcium salt” is also known as “Calcium dodecylbenzenesulfonate”. It is a white to light yellow granular solid . It is used as a detergent .

Synthesis Analysis

The synthesis of sulfonates, including “Benzenesulfonic acid, dodecyl-, calcium salt”, is typically achieved through a sulfonation reaction. Generally, dodecylbenzene and sulfur trioxide react in a continuous reactor, such as a falling film reactor. The product is then neutralized with calcium oxide .Molecular Structure Analysis

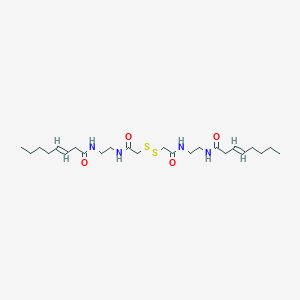

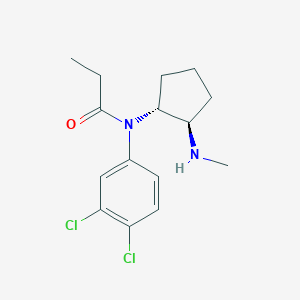

The molecular formula of “Benzenesulfonic acid, dodecyl-, calcium salt” is C36H58CaO6S2 . It is a complex organic compound that includes a benzenesulfonic acid group attached to a dodecyl chain, and it forms a salt with calcium.Chemical Reactions Analysis

Benzenesulfonic acid, which is a component of “Benzenesulfonic acid, dodecyl-, calcium salt”, exhibits the reactions typical of other aromatic sulfonic acids. It can form sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .Physical And Chemical Properties Analysis

“Benzenesulfonic acid, dodecyl-, calcium salt” appears as a transparent or slightly hazy amber liquid or a solid. It is slightly soluble in water, soluble in kerosene and xylene, and dispersible or soluble in methanol .Aplicaciones Científicas De Investigación

Control of Crystal Formation

It is used as an additive for controlling the crystalline form of aragonite CaCO3 whiskers in a microdispersion process, specifically promoting the growth of aragonite CaCO3 whiskers (Le Du et al., 2015).

Morphology and Crystal Phase Alteration

It changes the morphology of precipitated calcium carbonate from cubic to porous spheres, significantly transforming over 98% of the crystal phase from calcite to vaterite (Hwang et al., 2011).

Gas Hydrate Formation in Air Conditioning

Benzenesulfonic acid salts are utilized in gas hydrate cool storage systems to decrease subcooling and accelerate gas hydrate formation, benefiting practical air conditioning engineering needs. Specifically, the sodium salt (0.03%) can be added to accelerate the formation rate and store thermal energy efficiently (Bi et al., 2006; Yuehong, 2003).

Surfactant in Cleaning Products

As an industrially important anionic surfactant, it is used in detergent powders and other cleaning products (Schöngut et al., 2013).

Catalysis in Chemical Synthesis

It catalyzes the synthesis of spirooxindole-pyrimidine derivatives efficiently, serving as a sustainable and economical approach in various synthetic processes (Deng et al., 2012).

Lube Oil Additives

The compound is part of mixtures used as lube oil additives, where its power of dispersion and detergency is particularly valuable, increasing efficiency by increasing basicity, calcium salt percentage, and acid ratio in the mixture (Nassar et al., 2017).

Detergent Granulation

It's a product of the "dry neutralization" reaction used in the granulation process of detergents, essential in the production of powder detergents (Schöngut et al., 2011).

Dielectric Property Enhancement

When used in surface treatments, it increases the dielectric constant of certain composites, which has implications in electronics and materials science (Hong-son, 2014).

Wastewater Treatment

The compound is involved in the degradation process of surfactants in wastewater treatment, specifically being more efficiently degraded by vacuum ultraviolet irradiation (Li et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

calcium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H30O3S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCMUZJPDXYRFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium dodecylbenzenesulfonate appears as a white to light yellow granular solid. The primary hazard is to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a detergent., Yellowish-brown liquid or white solid; [HSDB] White to light yellow solid; [CAMEO] Light brown solid; [MSDSonline] | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium dodecylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 100 °F (USCG, 1999) | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

It is soluble in water. | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 at 77.0 °F (liquid solution) 0.9 at 25 °C (solvent) (USCG, 1999), 1.04 at 25 °C (liquid solution) | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Benzenesulfonic acid, dodecyl-, calcium salt | |

Color/Form |

Liquid, yellowish-brown, Light to white granular solid. | |

CAS RN |

26264-06-2 | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)